molecular formula C10H16O3 B2923704 (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate CAS No. 99228-16-7

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B2923704
CAS No.: 99228-16-7
M. Wt: 184.235
InChI Key: LLRZTGSOBOFVQO-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound that belongs to the class of esters It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as lanthanide triflates or silver (I) triflate can be employed to facilitate the reaction under milder conditions, thus reducing energy consumption and improving safety .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is unique due to its combination of the tetrahydropyran ring and the acrylate moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

ethyl (E)-3-(oxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZTGSOBOFVQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.6 g (400 mmol) of magnesium turnings are covered with tetrahydrofuran, about 2 ml of bromomethane are added, and the mixture is warmed to reflux. 38.45 g (300 mmol) of 4-chlorotetrahydropyran, dissolved in 100 ml of tetrahydrofuran, are added dropwise. The mixture is subsequently stirred for a further 30 minutes and cooled to 10° C., 42.9 g (300 mmol) of ethyl 1-(dimethylamino)eth-1-ene-2-carboxylate are added dropwise, and the mixture is stirred for a further 12 hours. Customary work-up gives 31.4 g (60%) of ethyl 1-(4-tetrahydropyranyl)eth-1-ene-2-carboxylate of boiling point 120° to 140° C./10 mmHg.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
38.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
42.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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